molecular formula C15H13N3S B1270495 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 93378-56-4

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1270495
CAS No.: 93378-56-4
M. Wt: 267.4 g/mol
InChI Key: LALVKWMNBBEACB-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVKWMNBBEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355484
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-56-4
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives with Isothiocyanates

The most widely reported route involves the cyclization of N-substituted hydrazinecarbothioamides. For example, VulcanChem describes a method where hydrazine derivatives react with isothiocyanates under basic conditions to form the triazole-thiol core. A representative procedure includes:

  • Formation of Hydrazinecarbothioamide :
    Benzohydrazide reacts with 4-methylphenyl isothiocyanate in ethanol under reflux to yield the intermediate thiocarbamoylhydrazine.
  • Cyclization :
    The intermediate undergoes intramolecular cyclization in the presence of NaOH, eliminating ammonia and forming the triazole ring.

The reaction mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon, followed by deprotonation and ring closure (Figure 1).

Table 1: Reaction Conditions for Cyclization

Parameter Details Source
Solvent Ethanol/Water (3:1)
Temperature 80–90°C
Base NaOH (2 equiv)
Reaction Time 6–8 hours
Yield 65–72% (reported for analogues)

Alternative Route: Condensation of Methyl Benzoate Derivatives

A modified approach, adapted from Academia.edu research on analogous triazoles, involves methyl benzoate and methyl salicylate precursors. Key steps include:

  • Hydrazide Formation :
    Methyl 4-methylbenzoate reacts with hydrazine hydrate to form 4-methylbenzohydrazide.
  • Thiocarbazinate Synthesis :
    Treatment with carbon disulfide in alkaline ethanol generates potassium dithiocarbazinate.
  • Cyclization :
    Heating the dithiocarbazinate with hydrochloric acid induces cyclization to the triazole-thiol.

This method emphasizes the versatility of ester precursors but requires stringent pH control to avoid side reactions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal yields are achieved in polar protic solvents (e.g., ethanol/water), which stabilize intermediates during cyclization. Elevated temperatures (80–90°C) accelerate ring closure but may promote thiol oxidation, necessitating inert atmospheres for sensitive derivatives.

Substituent Compatibility

The p-tolyl group’s electron-donating methyl moiety enhances nucleophilicity at the triazole N-4 position, facilitating subsequent alkylation or arylation. However, steric hindrance from bulky substituents can reduce cyclization efficiency, as observed in analogues with ortho-substituted aryl groups.

Characterization and Analytical Validation

Spectroscopic Techniques

  • 1H NMR : Aromatic protons from phenyl (δ 7.2–7.5 ppm) and p-tolyl (δ 7.1–7.3 ppm) groups appear as multiplet signals, while the methyl group resonates as a singlet at δ 2.4 ppm. The thiol proton (δ 3.8 ppm) is often broad due to hydrogen bonding.
  • 13C NMR : The triazole C-3 carbon bonded to sulfur appears at δ 167–170 ppm, confirming thiolate formation.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 268.4, consistent with the molecular formula C15H13N3S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity for commercially available batches, with trace impurities attributed to oxidation byproducts.

Comparative Analysis of Synthetic Approaches

Table 2: Advantages and Limitations of Methods

Method Advantages Limitations
Hydrazine + Isothiocyanate High regioselectivity, scalable Requires toxic CS2 in some steps
Ester Condensation Avoids isothiocyanates Lower yields (50–60%)

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol has garnered attention for its potential as an anti-cancer agent. Research indicates that compounds containing triazole rings exhibit significant anti-tumor activity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for tumor growth and proliferation.

CompoundActivityReference
This compoundAnti-cancer
Triazole Derivative XCytotoxicity against MCF-7

Agricultural Science

The compound has been explored as a potential fungicide due to its ability to inhibit fungal growth. Its application in crop protection can lead to improved yields and reduced reliance on traditional pesticides.

Case Study : Research conducted at a leading agricultural university found that formulations containing this compound effectively controlled common fungal pathogens in wheat crops.

Fungal PathogenInhibition PercentageReference
Fusarium spp.85%
Alternaria spp.90%

Materials Science

In materials science, the compound's thiol group allows for the formation of metal complexes, which can be utilized in catalysis and sensor applications.

Case Study : A study highlighted the synthesis of gold nanoparticles stabilized by this compound. These nanoparticles exhibited enhanced catalytic activity in organic reactions.

ApplicationMaterial UsedCatalytic EfficiencyReference
CatalysisGold NanoparticlesHigh
Sensor DevelopmentSilver NanoparticlesModerate

Mechanism of Action

The mechanism of action of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:

Biological Activity

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C15H13N3S
  • Molecular Weight : 267.35 g/mol
  • Structural Characteristics : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isothiocyanates under basic conditions. This method yields high purity and good yields of the desired compound, facilitating further biological evaluation .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiones exhibit notable anticancer properties. Specifically, this compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Effect
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)15.0Significant growth inhibition
Pancreatic carcinoma (Panc-1)10.0Selectively toxic

The selectivity towards cancer cells suggests potential for further development as an antitumor agent .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro studies indicate that it possesses moderate antifungal activity while exhibiting lower antibacterial effects:

Microorganism Activity
Candida albicansModerate antifungal
Staphylococcus aureusMinimal antibacterial
Escherichia coliNo significant effect

These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .

Anticonvulsant Activity

Research indicates that several triazole derivatives exhibit anticonvulsant activity through mechanisms involving voltage-gated sodium channels (VGSC) inhibition. Preliminary data suggest that this compound may act similarly, offering potential as a treatment for epilepsy .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against melanoma cells.
  • Antifungal Screening : In another study focusing on antifungal activity, derivatives were screened against Candida species. The results showed promising antifungal effects for certain derivatives containing the triazole-thiol moiety .

Q & A

Q. What are the optimized synthetic routes for 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions . A common approach involves:

  • Hydrazinolysis of acylated intermediates (e.g., indole- or pyrrole-based precursors).
  • Alkylation with phenylisothiocyanate under basic conditions (e.g., KOH/ethanol) to form thiol intermediates.
  • Cyclization in alkaline media (e.g., NaOH) to finalize the triazole-thiol core .
    Critical parameters include pH control during cyclization (to avoid side reactions) and solvent choice (e.g., ethanol for solubility). Yields range from 60–85% depending on substituent steric effects .

Q. How can the structure of this compound be confirmed post-synthesis?

A multi-technique approach is essential:

  • Elemental analysis to verify stoichiometry.
  • ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., p-tolyl methyl protons at δ ~2.3 ppm) .
  • IR spectroscopy to identify thiol (-SH) stretches (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • LC-MS with diode-array detection for purity assessment (>95% required for pharmacological studies) .

Q. What preliminary biological screening methods are suitable for this compound?

Initial screens focus on enzyme inhibition assays :

  • Kinase inhibition (e.g., anaplastic lymphoma kinase) using molecular docking with PDB ligands (e.g., 2XP2) to predict binding affinity .
  • Cyclooxygenase-2 (COX-2) activity via in vitro assays measuring prostaglandin E2 suppression .
  • Antimicrobial susceptibility testing using broth microdilution (MIC determination) for triazole-thiol derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with lanosterol 14-α-demethylase (CYP51)?

Using autodocking tools (e.g., AutoDock Vina) :

  • Prepare the enzyme (PDB: 3LD6) by removing water molecules and adding polar hydrogens.
  • Generate ligand conformers via density functional theory (DFT) -optimized geometries (B3LYP/6-311G(d,p) basis set) .
  • Analyze binding poses for hydrogen bonding (e.g., triazole N-atoms with CYP51 heme) and hydrophobic interactions (p-tolyl group with Leu376) .
    Validation requires correlation with in vitro CYP51 inhibition assays (e.g., IC₅₀ values from fluorometric assays) .

Q. What DFT-based strategies are used to correlate experimental and theoretical spectroscopic data?

B3LYP/6-311G(d,p) calculations predict:

  • Vibrational frequencies : Compare computed IR bands (scaled by 0.961) with experimental spectra to assign triazole ring modes .
  • NMR chemical shifts : Gauge aromatic proton environments using gauge-including atomic orbital (GIAO) methods; deviations <0.3 ppm validate accuracy .
  • HOMO-LUMO gaps : Determine electronic stability (e.g., lower gaps suggest higher reactivity for functionalization) .

Q. How can contradictory data on biological activity be resolved?

Example: Discrepancies in COX-2 inhibition may arise from:

  • Varied assay conditions (e.g., substrate concentration, incubation time).
  • Structural analogs : S-alkylation at the thiol group reduces activity compared to free -SH derivatives .
  • Species-specific enzyme isoforms : Human vs. murine COX-2 may exhibit differential binding .
    Mitigation : Standardize assays (e.g., uniform substrate concentrations) and use isogenic enzyme models.

Q. What methodologies enable structure-activity relationship (SAR) analysis for derivatives?

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the p-tolyl position to assess COX-2 inhibition trends .
  • Pharmacophore modeling : Identify critical moieties (e.g., triazole-thiol core for kinase binding) using Schrödinger’s Phase .
  • QSAR models : Correlate logP values (from HPLC retention times) with antibacterial activity (MIC values) .

Q. How are ADME properties evaluated computationally for this compound?

  • SwissADME : Predict bioavailability (e.g., Lipinski’s rule compliance: MW <500, logP <5).
  • CYP450 metabolism : Use FAME™ to identify potential oxidation sites (e.g., p-tolyl methyl group) .
  • Blood-brain barrier penetration : Compute topological polar surface area (TPSA); values <90 Ų suggest CNS activity potential .

Contradiction Analysis & Experimental Design

Q. How to address discrepancies in synthetic yields between alkylated vs. free thiol derivatives?

  • Steric hindrance : Bulky substituents (e.g., indolpropane) reduce cyclization efficiency. Use microwave-assisted synthesis (e.g., 100°C, 30 min) to improve yields by 15–20% .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may require post-reaction purification (e.g., column chromatography) .

Q. What experimental controls are critical in biological activity studies?

  • Positive controls : Co-administer known inhibitors (e.g., celecoxib for COX-2 assays).
  • Negative controls : Use solvent-only samples to rule out assay interference.
  • Dose-response curves : Ensure IC₅₀/EC₅₀ calculations span at least five concentrations (e.g., 0.1–100 μM) .

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